molecular formula C8H18N2O3 B7949060 1-N-Boc-1-(2-methoxyethyl)hydrazine CAS No. 957761-27-2

1-N-Boc-1-(2-methoxyethyl)hydrazine

Cat. No.: B7949060
CAS No.: 957761-27-2
M. Wt: 190.24 g/mol
InChI Key: ZPLINMFZMSNOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Boc-1-(2-methoxyethyl)hydrazine is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is a hydrazine derivative, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and substituted with a 2-methoxyethyl group. This compound is used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

1-N-Boc-1-(2-methoxyethyl)hydrazine can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbazate with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-N-Boc-1-(2-methoxyethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding hydrazones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Scientific Research Applications

1-N-Boc-1-(2-methoxyethyl)hydrazine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-Boc-1-(2-methoxyethyl)hydrazine depends on its specific application. In general, the compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The Boc group provides protection to the hydrazine moiety, allowing selective reactions to occur at the 2-methoxyethyl group. Upon deprotection, the hydrazine can further react with various substrates, leading to the formation of desired products .

Comparison with Similar Compounds

1-N-Boc-1-(2-methoxyethyl)hydrazine can be compared with other similar compounds, such as:

    1-Boc-1-methylhydrazine: This compound has a similar structure but with a methyl group instead of the 2-methoxyethyl group. It exhibits different reactivity and applications due to the absence of the methoxy group.

    tert-Butyl carbazate: This compound is a precursor in the synthesis of this compound and has similar protective properties but lacks the 2-methoxyethyl substitution.

    1-N-Boc-2-piperidone: Another Boc-protected compound, but with a piperidone ring instead of the hydrazine moiety.

Properties

IUPAC Name

tert-butyl N-amino-N-(2-methoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(9)5-6-12-4/h5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLINMFZMSNOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729383
Record name tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957761-27-2
Record name tert-Butyl 1-(2-methoxyethyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 957761-27-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.